molecular formula C30H20Cl2O4S2 B14067214 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene CAS No. 125430-15-1

1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene

Cat. No.: B14067214
CAS No.: 125430-15-1
M. Wt: 579.5 g/mol
InChI Key: YAAZCAOKAIYPLJ-UHFFFAOYSA-N
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Description

1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is an organic compound that belongs to the class of sulfones. It is characterized by the presence of two sulfonyl groups attached to a benzene ring, with each sulfonyl group further connected to a 4-chlorophenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.

    Oxidation and Reduction: The sulfonyl groups can be reduced to sulfides or oxidized to sulfonic acids under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Reduction: Products include sulfides and thiols.

    Oxidation: Products include sulfonic acids and sulfonates.

Scientific Research Applications

1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, including polymers and resins, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) sulfone
  • 4,4’-Dichlorodiphenyl sulfone
  • 4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl

Uniqueness

1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring durable materials.

Properties

CAS No.

125430-15-1

Molecular Formula

C30H20Cl2O4S2

Molecular Weight

579.5 g/mol

IUPAC Name

1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene

InChI

InChI=1S/C30H20Cl2O4S2/c31-25-9-17-29(18-10-25)37(33,34)27-13-5-23(6-14-27)21-1-2-22(4-3-21)24-7-15-28(16-8-24)38(35,36)30-19-11-26(32)12-20-30/h1-20H

InChI Key

YAAZCAOKAIYPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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